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Compound of Interest

Compound Name: BRL44385

Cat. No.: B1168696 Get Quote

For researchers, scientists, and drug development professionals, the precise selection of

pharmacological tools is paramount for elucidating the roles of specific receptor subtypes in

physiological and pathological processes. This guide provides a detailed, data-driven

comparison of BRL44385 and yohimbine, two prominent antagonists of alpha-2 (α2)

adrenoceptors, with a focus on their selectivity for the α2A, α2B, and α2C subtypes.

Yohimbine, a naturally occurring indole alkaloid, has been a long-standing tool in adrenergic

research, known for its potent but relatively non-selective α2-adrenoceptor antagonism. In

contrast, BRL44385 (often available as the maleate salt, BRL44408) is a synthetic antagonist

developed for greater selectivity, particularly for the α2A subtype. Understanding the distinct

pharmacological profiles of these compounds is crucial for designing experiments that yield

unambiguous and interpretable results.

Quantitative Comparison of Binding Affinities
The selectivity of BRL44385 and yohimbine for the different α2-adrenoceptor subtypes has

been determined through radioligand binding assays. The data, presented as inhibitor constant

(Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.
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Compound
α2A-
Adrenocept
or Ki (nM)

α2B-
Adrenocept
or Ki (nM)

α2C-
Adrenocept
or Ki (nM)

Selectivity
(α2B/α2A)

Selectivity
(α2C/α2A)

BRL44385

(as

BRL44408)

1.7[1][2] 144.5[1][2]

~8.5

(pKi=8.5)[3]

[4]

~85 ~5

Yohimbine
3.0

(pKi=8.52)

10.0

(pKi=8.00)

0.68

(pKi=9.17)
~3.3 ~0.23

Note: pKi values were converted to Ki values for direct comparison using the formula Ki = 10^(-

pKi) M and then converted to nM. The Ki for BRL44408 at the α2C subtype was estimated from

a reported pKi value.

As the data illustrates, BRL44385 demonstrates a clear preference for the α2A-adrenoceptor,

with approximately 85-fold higher affinity for the α2A subtype compared to the α2B subtype.[1]

[2] Yohimbine, conversely, exhibits high affinity for all three subtypes, with a slight preference

for the α2C-adrenoceptor. This broader activity profile of yohimbine means that its effects in

experimental systems may be mediated by the blockade of multiple α2-adrenoceptor subtypes,

as well as potential off-target effects on other receptors like serotonin and dopamine receptors.

[5][6]

Signaling Pathway of Alpha-2 Adrenoceptor
Blockade
Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the

inhibitory G-protein, Gi/o.[7][8] Upon activation by endogenous agonists such as

norepinephrine and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease

in intracellular cyclic AMP (cAMP) levels.[9] Antagonists like BRL44385 and yohimbine block

this signaling cascade by preventing agonist binding to the receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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